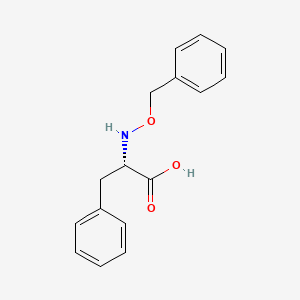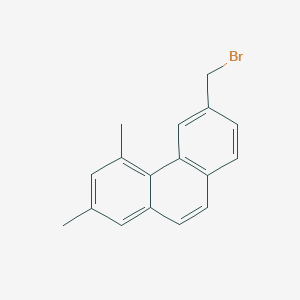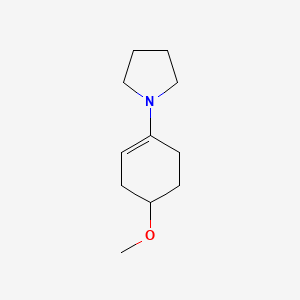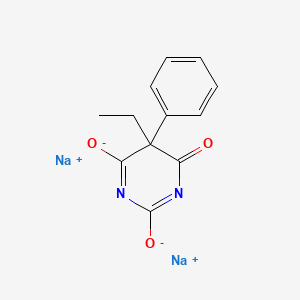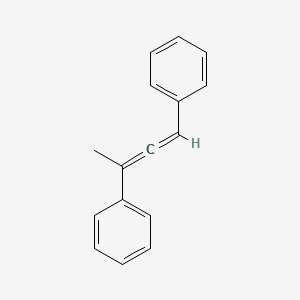
1,3-Diphenylbuta-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenylbuta-1,2-diene is an organic compound with the molecular formula C16H14. It is a member of the butadiene family, characterized by the presence of two phenyl groups attached to a butadiene backbone. This compound is known for its conjugated diene structure, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenylbuta-1,2-diene can be synthesized through various methods, one of which is the ene-yne cross-metathesis . This method involves the reaction of alkynes with ethylene in the presence of a ruthenium catalyst. The reaction is typically carried out under 3 atm of ethylene at 100°C . Another method involves the stereoselective synthesis of conjugated dienes, which can be achieved through transition metal-catalyzed reactions such as nickel-catalyzed multicomponent coupling .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of transition metal catalysts, such as ruthenium and nickel, allows for high yields and selectivity in the production process. The reaction conditions are optimized to ensure the formation of the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenylbuta-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the diene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,3-Diphenylbuta-1,2-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its conjugated diene structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes involving conjugated dienes and their interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves the use of this compound as a starting material.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 1,3-Diphenylbuta-1,2-diene involves its interaction with various molecular targets and pathways. The conjugated diene structure allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The compound can undergo cycloaddition reactions, forming cyclic structures that can interact with biological targets. Additionally, its ability to participate in redox reactions makes it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diphenylbuta-1,3-diene
- 1,2-Diphenylbuta-1,3-diene
- 2,3-Diphenylbuta-1,3-diene
Uniqueness
1,3-Diphenylbuta-1,2-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other diphenylbutadienes, it has a different arrangement of double bonds and phenyl groups, leading to variations in its electronic structure and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
53544-89-1 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,13H,1H3 |
Clé InChI |
MQXXNCCKIMJYBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


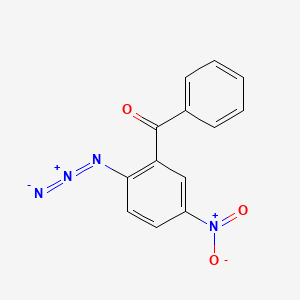

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
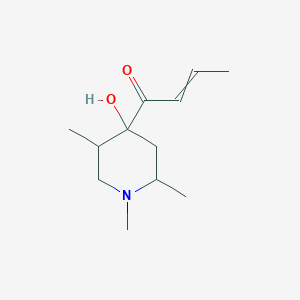
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
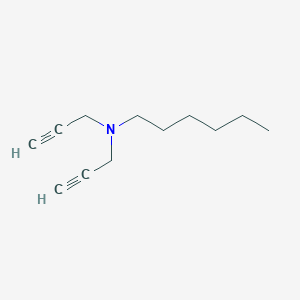
![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
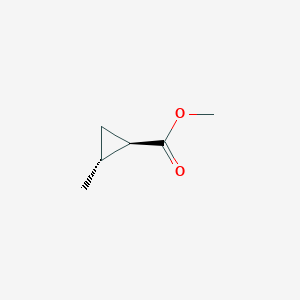
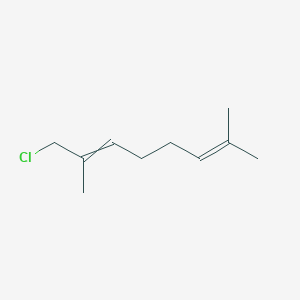
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
